ethyl 2-{[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate
Description
Ethyl 2-{[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate is a synthetic benzofuran derivative characterized by a 1-benzofuran core substituted with a 3,4-dichlorobenzylidene group at the 2-position and an ethyl propanoate ester at the 6-position. The Z-configuration of the benzylidene moiety is critical for its stereochemical identity, which is typically confirmed via X-ray crystallography using refinement programs like SHELXL .
Properties
Molecular Formula |
C20H16Cl2O5 |
|---|---|
Molecular Weight |
407.2 g/mol |
IUPAC Name |
ethyl 2-[[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
InChI |
InChI=1S/C20H16Cl2O5/c1-3-25-20(24)11(2)26-13-5-6-14-17(10-13)27-18(19(14)23)9-12-4-7-15(21)16(22)8-12/h4-11H,3H2,1-2H3/b18-9- |
InChI Key |
VTNDLSVTEMZDPV-NVMNQCDNSA-N |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/O2 |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate typically involves the condensation of 3,4-dichlorobenzaldehyde with a suitable benzofuran derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl 2-{[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-{[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Methyl 2-{[(2Z)-2-(3-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate ()
- Substituents : 3-Fluorobenzylidene group, methyl ester.
- Key Differences: The fluorine atom at the 3-position introduces moderate electron-withdrawing effects, which may reduce steric bulk compared to chlorine.
- Structural Confirmation : Likely refined using SHELX programs, given their dominance in small-molecule crystallography .
2-{[(2Z)-2-(3-Chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoic Acid ()
- Substituents : 3-Chlorobenzylidene group, carboxylic acid.
- Key Differences :
- The chlorine atom at the 3-position provides stronger electron-withdrawing effects than fluorine, enhancing electrophilicity.
- The carboxylic acid group increases aqueous solubility but reduces bioavailability due to ionization at physiological pH.
- Applications : Commercial availability (LEAP CHEM CO., LTD.) suggests use as a synthetic intermediate or research reagent.
Comparative Data Table
Structural and Electronic Implications
Fluorine () offers a balance between electronegativity and steric minimalism, while chlorine () increases molecular weight and polarizability.
Functional Group Influence :
- Ethyl ester vs. methyl ester : Ethyl esters generally exhibit slower hydrolysis rates, extending half-life in biological systems.
- Carboxylic acid () enhances solubility but limits passive diffusion across lipid membranes.
Biological Activity
Ethyl 2-{[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate (commonly referred to as EVT-2708145) is a synthetic compound that exhibits notable biological activities, particularly in pharmacology. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
It features a benzofuran moiety along with dichlorobenzylidene substituents, contributing to its unique reactivity and biological profile. The molecular weight is approximately 393.22 g/mol.
The biological activity of EVT-2708145 is primarily attributed to its interactions with various biological targets. Preliminary studies indicate that it may exert antihypoxic effects , which are beneficial in conditions characterized by low oxygen levels. The mechanism involves stabilizing cellular energy levels during hypoxic conditions, thereby enhancing cell survival .
Biological Assays
In vivo pharmacological trials have demonstrated that EVT-2708145 significantly prolongs the survival of cerebral tissues during acute hypoxia in animal models. For instance, it was found to increase survival times by up to 180% compared to reference compounds like meclofenoxate and pyritinol .
Antihypoxic Effects
Research indicates that EVT-2708145 can effectively mitigate the effects of hypoxia by preserving ATP levels and maintaining energy-rich compounds in tissues subjected to oxygen deprivation. This property suggests potential applications in treating conditions related to ischemia and hypoxemia .
Table 1: Comparative Efficacy of EVT-2708145 and Reference Compounds
| Compound | Survival Increase (%) | Dose (mg/kg) |
|---|---|---|
| EVT-2708145 | Up to 180% | Variable |
| Meclofenoxate | 22% | 100 |
| Pyritinol | 27% | 100 |
Study on Cerebral Ischemia
A significant study evaluated the effects of EVT-2708145 on male Fischer 344 rats subjected to induced hypoxia. The results indicated that treatment with EVT-2708145 resulted in a marked increase in ATP levels compared to untreated controls. This suggests a protective role against cerebral ischemia, making it a candidate for further development in neuroprotective therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
